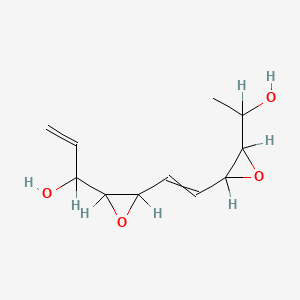

depudecin

Description

Properties

IUPAC Name |

1-[3-[2-[3-(1-hydroxyethyl)oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVJMFOLJOOWFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)C=CC2C(O2)C(C=C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Depudecin: A Technical Guide on its Mechanism of Action as a Histone Deacetylase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Abstract: Depudecin (B143755), a fungal polyketide metabolite originally isolated from Alternaria brassicicola, has been identified as a potent inhibitor of histone deacetylases (HDACs).[1][2][3] Its primary biological activity involves the induction of morphological reversion in oncogene-transformed cells, a phenomenon directly linked to its HDAC inhibitory function.[4][5] This technical guide provides a comprehensive overview of Depudecin's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Mechanism of Action: HDAC Inhibition

Depudecin exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs), a class of enzymes crucial for epigenetic regulation.[1][4] HDACs function by removing acetyl groups from the lysine (B10760008) residues of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.

By inhibiting HDACs, Depudecin promotes the accumulation of acetylated histones (histone hyperacetylation).[1][4][6] This creates a more relaxed or "open" chromatin state, which facilitates gene transcription. The altered expression of specific genes is believed to mediate the downstream cellular effects of Depudecin, such as:

-

Morphological Reversion: Depudecin is well-known for its ability to revert the rounded, transformed phenotype of cells transformed with oncogenes like v-ras and v-src to the flattened, adherent morphology of normal cells.[5][6] This change is associated with the reorganization of the actin cytoskeleton and the formation of actin stress fibers.[7]

-

Cell Cycle Arrest and Differentiation: Like other HDAC inhibitors, Depudecin has been observed to cause cell cycle arrest and induce cellular differentiation in various mammalian cell lines.[4][5]

Studies have shown that the detransforming activity of Depudecin requires de novo mRNA and protein synthesis, supporting the hypothesis that its effects are mediated through changes in gene expression.[4][5] Competitive binding assays have further confirmed that Depudecin shares a nuclear binding site with other known HDAC inhibitors, such as trapoxin.[4][6][8]

Quantitative Data

The inhibitory activity of Depudecin has been quantified in various assays. The data highlights its potency against specific HDAC isoforms and its effective concentrations in cell-based models.

Table 1: In Vitro Inhibitory Activity of Depudecin

| Target Enzyme | IC50 Value | Source |

|---|---|---|

| Mammalian HDAC1 | 4.7 µM | [1][5][9] |

| Other HDAC Isoforms | Data not widely available | |

Table 2: Effective Concentrations of Depudecin in Cell-Based Assays

| Assay | Cell Line | Effective Concentration | Source |

|---|---|---|---|

| Morphological Reversion | v-ras-transformed NIH3T3 | 4.7–47 µM | [1][5] |

| Histone Hyperacetylation | v-ras-transformed NIH3T3 | 4.7–23.5 µM |[5] |

Depudecin Biosynthesis

Depudecin is synthesized by a dedicated six-gene cluster (DEP1 to DEP6) in Alternaria brassicicola.[3][10][11] The pathway involves a polyketide synthase and subsequent enzymatic modifications.

Table 3: Genes and Predicted Functions in the Depudecin Biosynthetic Cluster[10][11]

| Gene | Predicted Protein Function |

|---|---|

| DEP1 | Protein of unknown function |

| DEP2 | Monooxygenase (epoxidation) |

| DEP3 | Major Facilitator Superfamily (MFS) transporter |

| DEP4 | Monooxygenase (epoxidation) |

| DEP5 (AbPKS9) | Polyketide Synthase (PKS) |

| DEP6 | Transcription factor |

References

- 1. benchchem.com [benchchem.com]

- 2. Depudecin | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase. | Broad Institute [broadinstitute.org]

- 7. A novel compound, depudecin, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. benchchem.com [benchchem.com]

- 10. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

Depudecin: A Technical Guide to its Function as a Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depudecin is a naturally occurring polyketide with demonstrated efficacy as an inhibitor of histone deacetylases (HDACs).[1][2] Originally isolated from the fungus Alternaria brassicicola, this unique eleven-carbon linear molecule has attracted considerable scientific interest for its capacity to induce morphological reversion in cells transformed by oncogenes.[1][3] Depudecin's primary mechanism of action is the inhibition of histone deacetylases, positioning it within a significant class of compounds with potential applications in oncology and other therapeutic fields.[2][4] This technical guide offers a detailed overview of Depudecin, covering its mechanism of action, quantitative inhibitory data, and relevant experimental protocols for its study.

Chemical and Physical Properties

Depudecin is characterized by a linear eleven-carbon chain that features two epoxide rings and six stereogenic centers.[2][3]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₄ | PubChem[3] |

| Molecular Weight | 212.24 g/mol | PubChem[3] |

| IUPAC Name | (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | PubChem[3] |

| CAS Number | 139508-73-9 | PubChem[3] |

Mechanism of Action: Histone Deacetylase Inhibition

Depudecin exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs), with specific activity demonstrated against HDAC1.[1][5] HDACs are enzymes that catalyze the removal of acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more condensed chromatin structure and transcriptional repression.[1] By inhibiting these enzymes, Depudecin promotes the accumulation of acetylated histones (histone hyperacetylation), which results in a more relaxed and open chromatin state, allowing for the reactivation of gene expression.[1][5] It has been suggested that Depudecin acts as a competitive inhibitor, binding to the active site of the HDAC enzyme.[5][6]

Quantitative Data on Inhibitory Activity

The inhibitory potency of Depudecin has been quantified against purified recombinant HDAC1.[4][5] Its ability to induce morphological changes in transformed cells occurs at concentrations consistent with its HDAC inhibitory activity.[4]

| Parameter | Value | Enzyme/Cell Line | Reference(s) |

| IC₅₀ for HDAC1 Inhibition | 4.7 µM | Purified recombinant HDAC1 | [5] |

| Cellular Effect | Concentration Range | Cell Line | Reference(s) |

| Morphological Reversion | 1 µg/ml | Ki-ras-transformed NIH3T3 cells | [5] |

| Histone Hyperacetylation | Dose-dependent | Various |

Downstream Cellular Effects and Signaling

The inhibition of HDACs by Depudecin initiates a cascade of downstream events that lead to significant alterations in cellular phenotypes, most notably cell cycle arrest and cytoskeletal reorganization.[5][7] A primary consequence of Depudecin-induced histone hyperacetylation is the upregulation of the cyclin-dependent kinase inhibitor p21 and the actin-binding protein gelsolin.[5] Increased histone acetylation in the promoter regions of the genes encoding these proteins leads to a more open chromatin structure, facilitating their transcription.[5]

-

p21 (WAF1/CIP1): This protein plays a critical role in arresting the cell cycle. By inhibiting cyclin-dependent kinases, p21 prevents cells from progressing through the cell cycle, thereby halting proliferation.[5]

-

Gelsolin: This protein is involved in the severing and capping of actin filaments. Increased levels of gelsolin are associated with the reorganization of the actin cytoskeleton, leading to the observed morphological reversion of transformed cells from a rounded to a flattened phenotype.[7]

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from methodologies used to assess the inhibitory effect of compounds on HDAC activity.[6][7]

Objective: To quantify the inhibitory effect of Depudecin on HDAC1 activity in vitro.

Materials:

-

Purified recombinant HDAC1-F enzyme.[7]

-

³H-acetylated histones (as substrate).[6]

-

Depudecin (various concentrations).

-

Trichostatin A (positive control).

-

Vehicle control (e.g., DMSO).

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of Depudecin and Trichostatin A in the assay buffer.

-

In a microcentrifuge tube, combine the purified recombinant HDAC1-F enzyme with the assay buffer.

-

Add the various concentrations of Depudecin, Trichostatin A, or vehicle control to the enzyme mixture.

-

Initiate the reaction by adding the ³H-acetylated histone substrate.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., HCl/acetic acid).

-

Extract the released ³H-acetate with an organic solvent (e.g., ethyl acetate).

-

Transfer the organic layer containing the ³H-acetate to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of HDAC inhibition for each concentration of Depudecin relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the Depudecin concentration.

Cell-Based Morphological Reversion Assay

This protocol is based on the characteristic effect of Depudecin on transformed cell lines.[1]

Objective: To observe the effect of Depudecin on the morphology of v-ras-transformed NIH3T3 cells.

Materials:

-

v-ras-transformed NIH3T3 cells.

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Depudecin stock solution.

-

Vehicle control (e.g., DMSO).

-

Multi-well cell culture plates.

-

Phase-contrast microscope.

-

(Optional) Paraformaldehyde, fluorescently labeled phalloidin, and a fluorescence microscope.

Procedure:

-

Seed the v-ras-transformed NIH3T3 cells into multi-well plates at a density that allows for clear observation of individual cell morphology. Allow the cells to adhere overnight.

-

Prepare various concentrations of Depudecin in the complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Depudecin or a vehicle control.

-

Incubate the cells for 24-48 hours.

-

Observe the cells under a phase-contrast microscope. Look for a transition from the typical rounded, refractile phenotype of transformed cells to a more flattened, adherent phenotype characteristic of normal fibroblasts.

-

(Optional) For detailed visualization of the actin cytoskeleton, fix the cells with paraformaldehyde and stain with fluorescently labeled phalloidin. Image the cells using a fluorescence microscope to observe the formation of organized actin stress fibers.

Biosynthesis of Depudecin

The biosynthesis of Depudecin in Alternaria brassicicola is managed by a dedicated six-gene cluster known as the 'DEP' cluster.[2] This cluster contains the necessary enzymatic machinery for the synthesis of the eleven-carbon polyketide backbone and its subsequent modifications.[1]

| Gene | Predicted Protein Function |

| DEP1 | Protein of unknown function |

| DEP2 | Monooxygenase |

| DEP3 | Major Facilitator Superfamily (MFS) transporter |

| DEP4 | Monooxygenase |

| DEP5 (AbPKS9) | Polyketide Synthase (PKS) |

| DEP6 | Transcription factor |

The biosynthesis is initiated by the polyketide synthase DEP5.[1] The monooxygenases, DEP2 and DEP4, are thought to be responsible for forming the characteristic epoxide rings.[1][2] DEP6 functions as a transcription factor, regulating the expression of other genes within the cluster, while the MFS transporter, DEP3, is likely involved in secreting Depudecin from the fungal cell.[1]

Conclusion

Depudecin is a compelling natural product with well-defined activity as a histone deacetylase inhibitor.[1] Its ability to reverse the transformed phenotype in cancer cell models highlights its potential as a lead compound for the development of epigenetic-based therapies.[8] While its potency is in the micromolar range, its unique chemical structure may provide a scaffold for medicinal chemistry efforts aimed at developing more potent and selective HDAC inhibitors.[8] Further research is necessary to fully characterize its selectivity across different HDAC isoforms and to further elucidate the signaling pathways it modulates.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Depudecin | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. benchchem.com [benchchem.com]

- 6. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. benchchem.com [benchchem.com]

The Elusive HDAC Inhibitor: A Technical Guide to the Natural Source and Isolation of Depudecin from Alternaria brassicicola

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depudecin (B143755), a unique eleven-carbon linear polyketide, has garnered significant interest for its activity as a histone deacetylase (HDAC) inhibitor.[1] Produced by the phytopathogenic fungus Alternaria brassicicola, this secondary metabolite plays a role in the fungus's virulence, albeit a modest one.[2] This technical guide provides an in-depth exploration of the natural sourcing and isolation of depudecin from Alternaria brassicicola. It details the optimal culture conditions for its production, a comprehensive, multi-step protocol for its isolation and purification, and a summary of its key quantitative and spectroscopic data. Furthermore, this document illustrates the biosynthetic pathway of depudecin and its mechanism of action as an HDAC inhibitor through detailed diagrams. This guide is intended to be a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source and Biosynthesis

Depudecin is a secondary metabolite naturally produced by the fungus Alternaria brassicicola, a necrotrophic pathogen responsible for black spot disease on a variety of cruciferous crops.[1] The production of depudecin is influenced by environmental factors, with optimal yields obtained under specific laboratory conditions.

Optimal Culture Conditions for Depudecin Production

Studies have shown that the composition of the culture medium and the incubation temperature significantly impact the biosynthesis of depudecin.

-

Culture Medium: Alternaria brassicicola produces depudecin in submerged cultures, with Potato Dextrose Broth (PDB) being a commonly used and effective medium for its production.[3]

-

Temperature: The optimal temperature for depudecin production is around 23°C. Higher temperatures (e.g., 30°C) have been shown to decrease its yield.[3]

-

Nitrogen Source: The biosynthesis of depudecin appears to be influenced by the nitrogen source in the medium. Reducing or eliminating nitrate, or the addition of ammonium (B1175870) chloride, can enhance its production, suggesting that nitrogen may play a regulatory role in its biosynthetic pathway.[3]

The Depudecin Biosynthetic Gene Cluster

The biosynthesis of depudecin is governed by a dedicated gene cluster, designated as the 'DEP' cluster, within the genome of Alternaria brassicicola.[2][4] This cluster comprises six genes, DEP1 through DEP6, which orchestrate the assembly of the final molecule.

-

Core Synthesis: The backbone of depudecin is a linear polyketide, synthesized by a type I reducing polyketide synthase (PKS) encoded by the DEP5 gene.[2]

-

Tailoring Enzymes: Following the initial polyketide chain formation, two monooxygenases, encoded by DEP2 and DEP4, are responsible for the characteristic epoxidation reactions that form the two epoxide rings in the depudecin structure.[2][4]

-

Regulation and Transport: The DEP6 gene encodes a transcription factor that positively regulates the expression of the other genes within the DEP cluster.[2] A transporter from the major facilitator superfamily, encoded by DEP3, is presumed to be involved in the export of depudecin out of the fungal cell.[2] The function of the protein encoded by DEP1 is currently unknown but is also regulated by DEP6.[2]

Isolation and Purification of Depudecin

The isolation and purification of depudecin from Alternaria brassicicola culture is a multi-step process involving extraction and chromatographic separation.

Experimental Protocol: Isolation and Purification

-

Fungal Culture and Inoculation:

-

Prepare Potato Dextrose Broth (PDB) medium and sterilize by autoclaving.

-

Inoculate the sterile PDB with a fresh culture of Alternaria brassicicola.

-

Incubate the culture for 14-21 days at 23°C with shaking (e.g., 150 rpm) to ensure aeration.

-

-

Extraction of Crude Metabolites:

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter.

-

Extract the culture filtrate with an equal volume of a non-polar organic solvent, such as ethyl acetate (B1210297), three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography:

-

Adsorb the crude extract onto a small amount of silica gel and apply it to the top of a silica gel column.

-

Elute the column with a gradient of hexane (B92381) and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using an epoxide-specific stain or by observing under UV light if the compound is UV-active.

-

Combine the fractions containing depudecin.

-

-

Preparative Thin-Layer Chromatography (pTLC):

-

For further purification, apply the depudecin-containing fractions to a preparative TLC plate.

-

Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Visualize the bands under UV light or by staining a small section of the plate.

-

Scrape the band corresponding to depudecin from the plate and elute the compound from the silica with a polar solvent like ethyl acetate or methanol (B129727).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

For final purification, dissolve the sample in a suitable solvent (e.g., methanol) and inject it into an RP-HPLC system equipped with a C18 column.

-

Elute with a gradient of water and methanol or acetonitrile. A typical gradient could be from 30% to 100% methanol over 30 minutes.

-

Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to depudecin.[5]

-

Confirm the purity of the collected fraction by analytical HPLC.

-

-

-

Structure Confirmation:

-

Confirm the identity and structure of the purified depudecin using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data and Characterization

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for depudecin.

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| Monoisotopic Mass | 212.10485899 Da |

| IUPAC Name | (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol |

| CAS Number | 139508-73-9 |

| Appearance | White solid |

| ¹H NMR (CDCl₃) | Representative signals include those for vinyl protons, oxirane ring protons, and methyl protons. |

| ¹³C NMR (CDCl₃) | Representative signals include those for olefinic carbons, carbons of the oxirane rings, and carbons bearing hydroxyl groups. |

| Mass Spectrometry | Consistent with the molecular formula C₁₁H₁₆O₄. |

Biological Activity

Depudecin's primary biological activity is the inhibition of histone deacetylases, which has implications for its role in fungal virulence.

| Parameter | Value | Notes |

| HDAC Inhibitory Activity (IC₅₀) | 4.7 µM | Against mammalian HDAC1.[1] |

| Effect on A. brassicicola Virulence | ~10% reduction | Depudecin-minus mutants of A. brassicicola show a statistically significant, though modest, reduction in virulence on cabbage (Brassica oleracea) leaves, as measured by lesion size, when compared to the wild-type strain.[1][2] This effect was not observed on Arabidopsis thaliana.[1] |

Mechanism of Action: Histone Deacetylase Inhibition

Depudecin exerts its biological effects through the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from the lysine (B10760008) residues of histone proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.

By inhibiting HDACs, depudecin prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[6] This results in a more relaxed, "open" chromatin conformation, which allows transcription factors and RNA polymerase to access the DNA more readily, leading to the activation of gene expression.[7][8][9][10] This alteration of gene expression underlies the observed biological effects of depudecin, such as the reversion of the transformed phenotype in cancer cells.[6]

Conclusion

Depudecin remains a compelling natural product due to its unique structure and its activity as a histone deacetylase inhibitor. Understanding its natural production in Alternaria brassicicola and mastering its isolation are crucial first steps for any research aimed at exploring its therapeutic potential or its role in fungal-plant interactions. The methodologies and data presented in this guide provide a comprehensive foundation for scientists and researchers to build upon in their future investigations of this fascinating fungal metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolite diversity in the plant pathogen Alternaria brassicicola: factors affecting production of brassicicolin A, depudecin, phomapyrone A and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 6. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ijbcp.com [ijbcp.com]

Depudecin: A Technical Guide to its Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Depudecin (B143755) is a microbial polyketide metabolite that has garnered significant interest in the scientific community for its unique chemical structure and potent biological activity. Initially isolated from the fungus Alternaria brassicicola, it has been shown to induce a flattened phenotype in transformed cells and exhibits anti-angiogenic properties.[1][2] The primary mechanism of action of depudecin is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3] This technical guide provides an in-depth overview of the chemical structure, stereochemistry, and biological activity of depudecin, along with relevant experimental protocols and data.

Chemical Structure and Stereochemistry

Depudecin is a C11 polyketide characterized by a linear carbon chain containing two epoxide rings and six stereogenic centers.[3][4] Its systematic IUPAC name is (1R)-1-[(2S,3S)-3-[(E)-2-[(2S,3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol. The absolute stereochemistry of the natural product, (-)-depudecin, was determined to be (2R,3S,4S,5E,7S,8S,9R)-2,9-dihydroxy-3,4;7,8-diepoxy-undeca-5,10-diene through spectroscopic analysis and X-ray crystallography of its bis-(1S)-(-)-camphanate derivative.[5]

Physicochemical Properties of Depudecin

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₄ | [6] |

| Molecular Weight | 212.24 g/mol | [6] |

| Exact Mass | 212.10485899 Da | [6] |

| Appearance | Colorless needles | |

| CAS Number | 139508-73-9 | [6] |

Spectroscopic and Crystallographic Data

Biological Activity and Mechanism of Action

Depudecin's primary biological function is the inhibition of histone deacetylases (HDACs), specifically showing activity against HDAC1.[3] By inhibiting HDACs, depudecin leads to the hyperacetylation of histone proteins, which in turn alters chromatin structure and modulates the expression of various genes.

In Vitro HDAC Inhibition

Depudecin has been shown to inhibit the enzymatic activity of purified recombinant HDAC1 with a half-maximal inhibitory concentration (IC₅₀) of 4.7 μM.[7] This inhibitory activity is competitive with the binding of other known HDAC inhibitors like trapoxin.[7]

Cellular Effects

The inhibition of HDACs by depudecin triggers a cascade of downstream cellular events:

-

Morphological Reversion: Depudecin can revert the rounded, transformed phenotype of cancer cells (e.g., v-ras transformed NIH 3T3 fibroblasts) to a flattened, more normal morphology.[1]

-

Cell Cycle Arrest: Treatment with depudecin can lead to cell cycle arrest, a common outcome of HDAC inhibition that is often mediated by the upregulation of cell cycle inhibitors like p21.

-

Anti-Angiogenic Activity: Depudecin has been demonstrated to inhibit angiogenesis in vivo, suggesting its potential as an anti-cancer agent by restricting tumor blood supply.[2]

Signaling Pathway of HDAC Inhibition by Depudecin

Caption: Signaling pathway of depudecin-mediated HDAC inhibition.

Experimental Protocols

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of depudecin on HDAC enzymes using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC1 enzyme

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Depudecin stock solution (in DMSO)

-

Trichostatin A (positive control)

-

Developer solution (containing trypsin and a stop solution)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of depudecin and the positive control (Trichostatin A) in HDAC assay buffer.

-

In a 96-well black microplate, add the diluted compounds. Include wells with assay buffer and DMSO as a vehicle control.

-

Add the diluted HDAC1 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Calculate the percent inhibition for each concentration of depudecin and determine the IC₅₀ value by plotting the data on a semi-logarithmic graph.

Total Synthesis of (-)-Depudecin

The total synthesis of (-)-depudecin has been achieved through various strategies. A convergent approach utilizing an olefin cross-metathesis has been reported as an efficient route.[8] Due to the complexity and proprietary nature of synthetic procedures, a detailed, step-by-step protocol is not publicly available. The general strategy involves the synthesis of two key fragments, which are then coupled, followed by further modifications to yield the final natural product. Researchers interested in the total synthesis should refer to the primary literature, such as the work published by Sarabia and colleagues, for a detailed retrosynthetic analysis and reaction schemes.[4]

General Experimental Workflow for Depudecin Research

Caption: A general experimental workflow for the study of depudecin.

Conclusion

Depudecin remains a molecule of significant interest due to its unique diepoxide structure and its potent activity as a histone deacetylase inhibitor. Its ability to induce phenotypic changes in transformed cells and inhibit angiogenesis highlights its potential as a lead compound in drug discovery, particularly in the field of oncology. Further research into its specific interactions with different HDAC isoforms and the downstream consequences of its activity will be crucial for the development of novel therapeutics based on the depudecin scaffold.

References

- 1. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective Total Synthesis of (-)-Depudecin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depudecin: a novel compound inducing the flat phenotype of NIH3T3 cells doubly transformed by ras- and src-oncogene, produced by Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depudecin | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Depudecin Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

Abstract

Depudecin (B143755), an eleven-carbon linear polyketide produced by various fungi, notably the plant pathogen Alternaria brassicicola, has garnered significant interest for its potent histone deacetylase (HDAC) inhibitory activity. This activity underlies its potential as an anti-cancer and anti-parasitic agent. Understanding the biosynthesis of Depudecin is crucial for harnessing its therapeutic potential through synthetic biology and for elucidating its role in fungal pathogenesis. This technical guide provides an in-depth overview of the Depudecin biosynthesis pathway, focusing on the genetic architecture, enzymatic functions, and regulatory mechanisms. Detailed experimental protocols for key analytical and molecular techniques are provided, along with a comprehensive summary of available quantitative data. This document is intended for researchers, scientists, and drug development professionals engaged in natural product biosynthesis, fungal genetics, and oncology.

Introduction

Depudecin is a fungal secondary metabolite first identified for its ability to induce a flattened morphology in oncogene-transformed cells.[1] Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression.[2] By inhibiting HDACs, Depudecin leads to histone hyperacetylation and the modulation of transcriptional programs, which can result in cell cycle arrest and differentiation.[2] The biosynthesis of this unique polyketide is orchestrated by a dedicated gene cluster in fungi like Alternaria brassicicola and Nimbya scirpicola.[3][4] This guide will dissect the genetic and biochemical intricacies of this pathway.

The Depudecin (DEP) Gene Cluster

The genetic blueprint for Depudecin biosynthesis in Alternaria brassicicola is encapsulated within a co-regulated six-gene cluster, designated as the DEP cluster.[3] Targeted gene disruption studies have been instrumental in elucidating the function of each gene within this cluster.[3]

Table 1: Genes and Predicted Functions in the Depudecin Biosynthetic Cluster

| Gene | Predicted Protein Function | Confirmed Requirement for Depudecin Production |

| DEP1 | Protein of unknown function | Yes (via DEP6 regulation)[3] |

| DEP2 | Monooxygenase | Yes[3] |

| DEP3 | Major Facilitator Superfamily (MFS) transporter | Inferred; likely for secretion/self-resistance[3] |

| DEP4 | Monooxygenase | Yes[3] |

| DEP5 | Polyketide Synthase (PKS) | Yes[3] |

| DEP6 | GAL4-like Zn2Cys6 transcription factor | Yes[3] |

The Biosynthetic Pathway

The synthesis of Depudecin is a multi-step process initiated by a core polyketide synthase and followed by a series of tailoring reactions.

-

Polyketide Chain Assembly: The pathway commences with the DEP5 gene product, a type I reducing polyketide synthase (PKS).[3] This megaenzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble the eleven-carbon linear polyketide backbone.[5]

-

Oxidative Tailoring: Following the synthesis of the polyketide chain, the monooxygenases encoded by DEP2 and DEP4 are responsible for the formation of the two characteristic epoxide rings on the molecule.[3] The precise order and mechanism of these epoxidation steps are yet to be fully elucidated.

-

Transport: The MFS transporter encoded by DEP3 is hypothesized to be responsible for the efflux of Depudecin from the fungal cell, potentially conferring self-resistance to the producing organism.[3]

-

Regulation: The entire process is under the positive transcriptional control of DEP6 , a pathway-specific transcription factor.[3] Gene expression studies have shown that the transcription of DEP1 through DEP5 is dependent on the presence of a functional DEP6 gene.[6]

Caption: The Depudecin biosynthetic and regulatory pathway in Alternaria brassicicola.

Quantitative Data

Quantitative analysis of Depudecin production and its biological activity provides crucial insights into the efficiency of the biosynthetic pathway and its physiological impact.

Table 2: Depudecin Production in A. brassicicola Strains

| Fungal Strain | Genotype | Depudecin Production | Reference(s) |

| Wild-Type (ATCC 96836) | DEP1-6+ | Detected | [6] |

| dep2 mutant | Δdep2 | Not Detected | [6] |

| dep4 mutant | Δdep4 | Not Detected | [6] |

| dep5 mutant | Δdep5 | Not Detected | [6] |

| dep6 mutant | Δdep6 | Not Detected | [6] |

| dep5 complemented | Δdep5::DEP5 | Detected | [6] |

Note: Specific yields (e.g., in mg/L) for wild-type and the absence of production in mutants below a specific limit of detection are not detailed in the primary literature. The presence or absence was confirmed by TLC and HPLC analysis.[6]

Table 3: Biological Activity and Pathogenicity

| Parameter | Value | Conditions | Reference(s) |

| HDAC1 Inhibition (IC50) | 4.7 µM | In vitro assay with purified recombinant HDAC1 | [2] |

| Virulence on Cabbage (Brassica oleracea) | ~10% reduction in lesion size for dep mutants | Detached leaf assay | [3][7] |

Table 4: Regulation of the DEP Gene Cluster

| Gene | Expression in dep6 mutant vs. Wild-Type | Method | Reference(s) |

| DEP1 | Abolished | Northern Blot Analysis | [6] |

| DEP2 | Abolished | Northern Blot Analysis | [6] |

| DEP3 | Abolished | Northern Blot Analysis | [6] |

| DEP4 | Abolished | Northern Blot Analysis | [6] |

| DEP5 | Abolished | Northern Blot Analysis | [6] |

Note: Quantitative fold-change data from methods such as qRT-PCR are not currently available in the reviewed literature.

Table 5: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km | kcat | Reference(s) |

| DEP5 (PKS) | Acetyl-CoA, Malonyl-CoA | Data not available | Data not available | N/A |

| DEP2 (Monooxygenase) | Linear Polyketide Intermediate | Data not available | Data not available | N/A |

| DEP4 (Monooxygenase) | Linear Polyketide Intermediate | Data not available | Data not available | N/A |

Note: To date, the specific kinetic parameters for the enzymes of the Depudecin biosynthetic pathway have not been reported.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on Depudecin biosynthesis.

Fungal Culture and Depudecin Extraction

-

Fungal Strain and Culture: Alternaria brassicicola (e.g., ATCC 96836) is maintained on Potato Dextrose Agar (B569324) (PDA). For Depudecin production, inoculate 100 mL of Potato Dextrose Broth (PDB) with a mycelial plug and incubate at 23-25°C with shaking for 7-10 days.[4]

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate.

-

Concentration: Combine the organic extracts and evaporate to dryness under reduced pressure to obtain a crude extract for analysis.

HPLC Analysis of Depudecin

-

Sample Preparation: Resuspend the crude extract in a known volume of methanol (B129727) and filter through a 0.45 µm syringe filter.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water and acetonitrile (B52724), often with a small amount of acid (e.g., 0.05% trifluoroacetic acid). A typical gradient might be a linear gradient from 15% to 100% acetonitrile over 40 minutes.[8]

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector at 210 nm.[6]

-

Quantification: Use an external standard curve of purified Depudecin for quantification.

-

Caption: A generalized workflow for the extraction and HPLC analysis of Depudecin.

Targeted Gene Disruption via PEG-Mediated Protoplast Transformation

This protocol is adapted from high-throughput methods developed for A. brassicicola.[9]

-

Protoplast Preparation:

-

Grow the fungus in PDB for 12-18 hours.

-

Harvest mycelia by centrifugation and wash with an osmoticum (e.g., 1.2 M Sorbitol).

-

Digest the cell walls with a lytic enzyme cocktail (e.g., containing chitinase (B1577495) and β-glucuronidase) in the osmoticum for 3-4 hours.

-

Separate protoplasts from mycelial debris by filtering through miracloth.

-

Wash and resuspend the protoplasts in STC buffer (1.2 M Sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

-

-

Transformation:

-

To 100 µL of protoplast suspension (10^7 to 10^8 protoplasts/mL), add 5-10 µg of the gene disruption construct (typically a linear construct containing a selectable marker like hygromycin resistance flanked by sequences homologous to the target gene).

-

Add 1.2 mL of PEG solution (50% PEG 4000, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2) in three aliquots, mixing gently after each addition.

-

Incubate at room temperature for 20 minutes.

-

Add 4 mL of STC buffer and mix gently.

-

-

Regeneration and Selection:

-

Plate the transformation mixture onto regeneration medium (e.g., PDB with 1.2 M Sorbitol and 1.5% agar).

-

After 16-24 hours, overlay with a top agar containing the selective antibiotic (e.g., 100 µg/mL hygromycin B).

-

Incubate for 5-10 days until transformants appear.

-

Isolate transformants and confirm gene disruption by PCR and Southern blot analysis.

-

Caption: Workflow for targeted gene disruption in A. brassicicola.

Virulence Assay on Cabbage Leaves

-

Inoculum Preparation: Grow A. brassicicola strains on PDA for 7-10 days. Harvest conidia by flooding the plate with sterile water and gently scraping the surface. Filter the suspension through miracloth and adjust the spore concentration to 5 x 10^5 conidia/mL.

-

Inoculation: Use detached leaves from a susceptible cabbage variety (Brassica oleracea). Place a 10 µL drop of the conidial suspension onto the adaxial surface of each leaf.

-

Incubation: Place the inoculated leaves in a humid chamber (e.g., a plastic box with wet paper towels) and incubate at 25°C with a photoperiod.

-

Disease Assessment: Measure the diameter of the necrotic lesions at various time points (e.g., 3-5 days post-inoculation).[10] Calculate the lesion area to quantify virulence.

Conclusion and Future Directions

The Depudecin biosynthetic pathway in Alternaria brassicicola is a well-defined system, with the core enzymatic machinery and its transcriptional regulation largely identified. The DEP gene cluster provides a clear genetic basis for the production of this potent HDAC inhibitor. However, significant gaps in our knowledge remain, particularly concerning the quantitative aspects of the pathway.

Future research should focus on:

-

Biochemical Characterization: Detailed kinetic analysis of the DEP enzymes (DEP5, DEP2, and DEP4) is necessary to understand the catalytic efficiency and substrate specificity of the pathway.

-

Quantitative Expression Analysis: qRT-PCR studies are needed to precisely quantify the regulatory effect of DEP6 on the other DEP genes.

-

Pathway Engineering: With a more complete understanding of the pathway, heterologous expression and pathway engineering in a chassis organism could enable sustainable production of Depudecin and the generation of novel analogues with improved therapeutic properties.

This technical guide provides a solid foundation for researchers aiming to explore the fascinating biology of Depudecin and leverage its potential for drug development.

References

- 1. Depudecin | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolite diversity in the plant pathogen Alternaria brassicicola: factors affecting production of brassicicolin A, depudecin, phomapyrone A and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tom Simpson's Research pages - School of Chemistry - Bristol University [chm.bris.ac.uk]

- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 7. benchchem.com [benchchem.com]

- 8. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Depudecin: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depudecin (B143755), a fungal metabolite first isolated from Alternaria brassicicola, has demonstrated notable biological activity, including the ability to revert the transformed phenotype of cancer cells.[1] This activity is attributed to its function as a histone deacetylase (HDAC) inhibitor.[1] Beyond its effects on cell morphology, depudecin exhibits significant anti-angiogenic properties, suggesting its potential as a therapeutic agent in oncology and other angiogenesis-dependent diseases. This technical guide provides a comprehensive overview of the anti-angiogenic effects of depudecin, detailing its mechanism of action, summarizing available quantitative data, outlining key experimental protocols, and visualizing the implicated signaling pathways and experimental workflows.

Core Mechanism of Action: Histone Deacetylase Inhibition

Depudecin's primary mechanism of action is the inhibition of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression of certain genes. By inhibiting HDACs, depudecin promotes histone hyperacetylation, resulting in a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes that can negatively regulate angiogenesis.[1][2]

Quantitative Data on Anti-Angiogenic and HDAC Inhibitory Activity

The following tables summarize the available quantitative data on the inhibitory effects of depudecin on angiogenesis and HDAC1 activity. It is important to note that while depudecin has been observed to affect the growth of vascular endothelial cells, specific quantitative data (e.g., IC50 values) for its direct impact on endothelial cell proliferation, migration, and tube formation are not extensively reported in publicly available literature.[3]

Table 1: In Vivo Anti-Angiogenic Activity of Depudecin

| Assay System | Parameter | Value | Reference |

| Chick Chorioallantoic Membrane (CAM) Assay | ID50 | 320 ng (1.5 nmol) per egg | [3] |

Table 2: In Vitro HDAC Inhibitory Activity of Depudecin

| Enzyme Target | Parameter | Value | Reference |

| HDAC1 (recombinant) | IC50 | 4.7 µM | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic properties of depudecin.

Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37.5°C in a humidified incubator.

-

Windowing: On embryonic day 3 or 4, a small window is carefully made in the eggshell to expose the CAM.

-

Sample Application: A sterile filter paper disc or a biocompatible carrier containing depudecin at various concentrations is placed directly onto the CAM. A vehicle control (e.g., DMSO) is used as a negative control.

-

Incubation: The window is sealed with sterile tape, and the eggs are returned to the incubator for a further 48-72 hours.

-

Observation and Quantification: The CAM is observed under a stereomicroscope. The anti-angiogenic effect is quantified by counting the number of blood vessel branch points within a defined area around the carrier. The inhibition of angiogenesis is determined by comparing the vessel density in the depudecin-treated CAMs to the vehicle-treated controls.[3]

Endothelial Cell Proliferation Assay

This assay measures the effect of a compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Protocol:

-

Cell Seeding: HUVECs are seeded in 96-well plates in their complete growth medium and allowed to adhere overnight.

-

Treatment: The medium is replaced with a basal medium containing a low percentage of serum. Depudecin is added at various concentrations. A positive control (e.g., VEGF) and a vehicle control are included.

-

Incubation: The plate is incubated for 48-72 hours.

-

Quantification: Cell proliferation is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting. The absorbance is read using a microplate reader, and the percentage of inhibition is calculated relative to the vehicle control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay evaluates the effect of a compound on the migration of endothelial cells.

Protocol:

-

Cell Monolayer: HUVECs are grown to confluence in 6-well plates.

-

Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

-

Treatment: The cells are washed to remove detached cells, and a medium containing depudecin at various concentrations is added.

-

Image Acquisition: Images of the wound are captured at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24 hours.

-

Quantification: The rate of wound closure is measured by quantifying the area of the gap at each time point using image analysis software. The percentage of migration inhibition is calculated by comparing the wound closure in depudecin-treated wells to that in vehicle-treated wells.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Protocol:

-

Matrix Coating: A 96-well plate is coated with a basement membrane extract (e.g., Matrigel) and allowed to solidify at 37°C.

-

Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing depudecin at various concentrations and seeded onto the solidified matrix.

-

Incubation: The plate is incubated for 4-18 hours to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of capillary-like networks is observed and photographed using an inverted microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops using angiogenesis analysis software.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: Depudecin's Anti-Angiogenic Mechanism of Action.

Caption: Chick Chorioallantoic Membrane (CAM) Assay Workflow.

Caption: Endothelial Cell Tube Formation Assay Workflow.

Conclusion

Depudecin presents a compelling profile as an anti-angiogenic agent, primarily driven by its inhibitory effect on histone deacetylases. The available in vivo data from the CAM assay demonstrates its potent anti-angiogenic activity. While direct quantitative data on its effects on endothelial cell proliferation, migration, and tube formation are limited, its known mechanism of action through HDAC inhibition strongly suggests a role in modulating the key signaling pathways that govern these processes, most notably the VEGF pathway. Further research is warranted to fully elucidate the specific dose-dependent effects of depudecin on endothelial cell functions and to explore its therapeutic potential in angiogenesis-related pathologies. This guide provides a foundational resource for scientists and researchers embarking on such investigations.

References

Depudecin's Impact on Transformed Cell Morphology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depudecin (B143755), a fungal metabolite, has demonstrated significant potential in cancer research through its ability to induce morphological reversion in transformed cells. This technical guide provides an in-depth overview of the molecular mechanisms, experimental protocols, and signaling pathways associated with depudecin's effects on cancer cell morphology. The primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to histone hyperacetylation, altered gene expression, and subsequent reorganization of the actin cytoskeleton. This guide offers detailed methodologies for studying these effects and visual representations of the key biological processes to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Histone Deacetylase Inhibition

Depudecin exerts its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, depudecin promotes a state of histone hyperacetylation. This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including those involved in cell shape and cytoskeletal organization.[1]

The key quantitative measure of depudecin's efficacy as an HDAC inhibitor is its half-maximal inhibitory concentration (IC50).

| Target Enzyme | IC50 Value | Assay Condition |

| HDAC1 | 4.7 µM | In vitro assay with purified recombinant HDAC1[2] |

Morphological Reversion of Transformed Cells

Transformed cells often exhibit a rounded phenotype with a loss of organized actin stress fibers.[3] Treatment with depudecin causes these cells to revert to a flattened, more normal morphology, characteristic of their non-transformed counterparts.[2][4] This phenotypic change is a direct consequence of the reorganization of the actin cytoskeleton.

Detailed Experimental Protocols

Cell Culture and Depudecin Treatment

This protocol outlines the general procedure for treating transformed cells with depudecin to observe morphological changes.

Materials:

-

Transformed fibroblast cell line (e.g., v-ras transformed NIH 3T3 cells)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Depudecin

-

Dimethyl sulfoxide (B87167) (DMSO)

-

6-well plates

-

Glass coverslips

Procedure:

-

Culture v-ras transformed NIH 3T3 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Seed cells onto sterile glass coverslips placed in 6-well plates at a density that allows for clear visualization of individual cell morphology upon confluence.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare a stock solution of depudecin in DMSO.

-

Dilute the depudecin stock solution in fresh culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control with DMSO alone.

-

Remove the existing medium from the cells and replace it with the medium containing depudecin or the vehicle control.

-

Incubate the cells for 24-48 hours.

-

Proceed to microscopic analysis or immunofluorescence staining.[5]

Immunofluorescence Staining of Actin Cytoskeleton and Vinculin

This protocol allows for the visualization of the actin stress fibers and focal adhesions (via vinculin staining) to assess the cytoskeletal reorganization induced by depudecin.

Materials:

-

Treated and control cells on coverslips (from Protocol 3.1)

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.1% Triton X-100 in PBS

-

1% Bovine Serum Albumin (BSA) in PBS

-

Primary antibody: Mouse anti-vinculin

-

Secondary antibody: FITC-conjugated goat anti-mouse IgG

-

TRITC-conjugated Phalloidin (B8060827)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Procedure:

-

After depudecin treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.[6]

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 for 5 minutes.[6]

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with 1% BSA in PBS for 30 minutes.[6]

-

Incubate with the primary antibody (anti-vinculin) diluted in 1% BSA for 1 hour at room temperature.[7]

-

Wash the cells three times with PBS.

-

Incubate with the FITC-conjugated secondary antibody and TRITC-conjugated phalloidin (for F-actin staining) diluted in 1% BSA for 1 hour at room temperature in the dark.[6]

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.[6]

-

Wash the cells twice with PBS.

-

Mount the coverslips on microscope slides using a suitable mounting medium.

-

Visualize the cells using a fluorescence microscope.

Quantitative Analysis of Cell Morphology

This protocol describes a basic method for quantifying changes in cell morphology using the ImageJ software.

Procedure:

-

Acquire phase-contrast or fluorescence images of the cells from the different treatment groups.

-

If using phase-contrast images, convert them to 8-bit grayscale.

-

Use the "Threshold" tool to create a binary image where the cells are distinguished from the background.

-

Use the "Analyze Particles" function to measure various morphological parameters.[10] Key parameters to measure include:

-

Area: The total area of the cell.

-

Perimeter: The length of the cell outline.

-

Circularity (4π * Area / Perimeter^2): A value from 0 to 1, where 1 indicates a perfect circle. A decrease in circularity suggests a more elongated, flattened morphology.

-

Aspect Ratio: The ratio of the major to the minor axis of the cell's elliptical fit. An increase in aspect ratio indicates cell elongation.

-

-

Collect data from a statistically significant number of cells for each treatment condition.

-

Perform statistical analysis to determine the significance of the observed changes.

Signaling Pathway of Depudecin-Induced Morphological Reversion

The primary signaling pathway initiated by depudecin that leads to morphological changes in transformed cells is centered around its inhibition of HDACs.

Depudecin inhibits HDACs, leading to an accumulation of acetylated histones.[2] This results in a more open chromatin structure, which facilitates the transcription of certain genes. One key target gene that is upregulated is gelsolin.[11][12] Gelsolin is an actin-binding protein that can sever and cap actin filaments, playing a crucial role in actin dynamics. The increased expression of gelsolin protein contributes to the reorganization of the actin cytoskeleton, leading to the formation of prominent stress fibers and the reversion of the transformed, rounded phenotype to a more flattened, normal morphology.[11]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for investigating the effects of depudecin on transformed cell morphology.

Conclusion

Depudecin represents a compelling compound for cancer research due to its ability to reverse the transformed phenotype through HDAC inhibition. The methodologies and pathways detailed in this guide provide a solid foundation for researchers to investigate its effects further. Understanding the intricate molecular changes induced by depudecin in transformed cells is crucial for its potential development as a therapeutic agent. Future research should focus on elucidating the specific transcription factors that mediate the upregulation of gelsolin and exploring the potential interplay between depudecin and other signaling pathways, such as those involving Rho family GTPases, to gain a more complete picture of its mechanism of action.

References

- 1. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]

- 2. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A novel compound, depudecin, induces production of transformation to the flat phenotype of NIH3T3 cells transformed by ras-oncogene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. protocols.io [protocols.io]

- 8. imagej.net [imagej.net]

- 9. Segmentation and Quantitative Analysis of Individual Cells in Developmental Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of histone deacetylation protects wild-type but not gelsolin-deficient neurons from oxygen/glucose deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of histone deacetylation protects wildtype but not gelsolin-deficient mice from ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a De-Transforming Agent: An In-depth Technical Guide to the Early Discovery and Initial Screening of Depudecin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal research surrounding the discovery and initial characterization of depudecin (B143755), a fungal metabolite that emerged as a modulator of cellular morphology and a potent inhibitor of histone deacetylases (HDACs). This document collates critical data, outlines detailed experimental methodologies, and visualizes key processes to serve as a foundational resource for professionals in drug discovery and biomedical research.

Discovery and Origin: A Serendipitous Finding

Depudecin was first identified in the culture broth of the fungus Alternaria brassicicola.[1][2] Its discovery was the result of a screening program designed to identify natural products capable of inducing morphological reversion in cancer cells.[1] Specifically, researchers sought compounds that could revert the transformed, rounded phenotype of NIH 3T3 fibroblasts engineered to express oncogenes like v-ras and v-src, back to a flattened, non-transformed state.[1][2] This initial observation positioned depudecin as a compound of interest for further investigation into its potential as an anti-cancer agent.

Initial Screening and Biological Activity

The primary bioassay that led to the isolation of depudecin was the morphological reversion assay using transformed NIH 3T3 cells.[1] Subsequent studies revealed that depudecin's mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, depudecin leads to the hyperacetylation of histones, which in turn alters chromatin structure and gene expression, ultimately leading to the observed changes in cell morphology and other cellular effects.[1]

Quantitative Analysis of Biological Activity

The initial characterization of depudecin yielded important quantitative data regarding its potency and effects on various biological processes. The following tables summarize this key information.

| Target | Assay Type | IC50 Value | Cell Line/System |

| HDAC1 | In Vitro Enzyme Assay | 4.7 µM | Purified recombinant HDAC1 |

| HDACs | In Vitro Competitive Binding | Dose-dependent inhibition of [3H]trapoxin binding | v-ras transformed NIH 3T3 cell lysate |

| Histones | In Vivo Acetylation | Dose-dependent hyperacetylation | v-ras transformed NIH 3T3 cells |

Table 1: In Vitro and In Vivo Histone Deacetylase (HDAC) Inhibitory Activity of Depudecin

| Cell Line | Oncogene | Effect | Concentration | Time |

| NIH 3T3 | v-ras, v-src | Reversion to flattened phenotype | 1 µg/mL | 48 hours |

| NIH 3T3 | Ki-ras | Reversion to flattened phenotype, actin stress fiber formation | 1 µg/mL | 6 hours |

| NIH 3T3 | v-ras | Morphological reversion | 4.7–47 µM | 24 hours |

Table 2: Effect of Depudecin on Transformed Phenotype Reversion

| Assay | Model | ID50 Value |

| Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) | 320 ng (1.5 nmol) per egg |

Table 3: Anti-Angiogenic Activity of Depudecin

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the early discovery and screening of depudecin.

Fungal Fermentation for Depudecin Production

This protocol outlines the submerged fermentation of Alternaria brassicicola for the production of depudecin.

Materials:

-

Alternaria brassicicola strain

-

Potato Dextrose Agar (B569324) (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile baffled flasks

-

Incubator shaker

Procedure:

-

Strain Maintenance: Maintain Alternaria brassicicola on PDA plates at 25°C.

-

Inoculum Preparation: Inoculate a fresh PDA plate with A. brassicicola and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.

-

Seed Culture: Aseptically transfer a few agar plugs of the mycelial culture into a flask containing PDB. Incubate at 23-25°C on a rotary shaker at 150-180 rpm for 3-4 days to generate a seed culture.

-

Production Culture: Inoculate larger flasks containing PDB with the seed culture (typically a 5-10% v/v inoculation).

-

Fermentation: Incubate the production cultures at 23°C for 7-10 days in still culture or with gentle agitation.[3] Depudecin production has been observed to be favorable at this temperature, while higher temperatures may decrease yield.[4]

-

Monitoring: Monitor the fermentation broth for pH, glucose consumption, and mycelial growth.

Extraction and Purification of Depudecin

This protocol describes a general procedure for the extraction and purification of depudecin from the fermentation broth.

Materials:

-

Fermentation broth of Alternaria brassicicola

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

High-performance liquid chromatography (HPLC) system with a C18 column

-

Methanol

-

Water

Procedure:

-

Extraction: Separate the mycelia from the culture broth by filtration. Extract the filtrate three times with an equal volume of ethyl acetate.

-

Drying and Concentration: Pool the organic extracts and dry over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica Gel Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing depudecin.

-

Further Purification: Pool the depudecin-containing fractions and concentrate. For higher purity, subject the material to preparative HPLC on a C18 column with a methanol-water gradient.

-

Final Characterization: Confirm the identity and purity of the isolated depudecin using spectroscopic methods such as mass spectrometry and nuclear magnetic resonance (NMR).

Morphological Reversion Assay

This assay is used to assess the ability of depudecin to revert the morphology of transformed cells.

Materials:

-

v-ras transformed NIH 3T3 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

Depudecin stock solution (in DMSO)

-

6-well plates

-

Phase-contrast microscope

Procedure:

-

Cell Seeding: Seed v-ras transformed NIH 3T3 cells into 6-well plates at a density that allows for clear visualization of individual cell morphology.

-

Treatment: The following day, treat the cells with various concentrations of depudecin (e.g., 1 µg/mL or 4.7-47 µM). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for 6 to 48 hours at 37°C in a 5% CO2 incubator.

-

Microscopic Observation: Observe the cells under a phase-contrast microscope. Transformed cells will appear rounded and refractile, while reverted cells will be flattened and adherent.

-

Quantification (Optional): The percentage of reverted cells can be quantified by counting the number of flattened cells versus the total number of cells in several random fields of view.

In Vivo Anti-Angiogenesis Assay (Chick Chorioallantoic Membrane - CAM Assay)

This in vivo assay evaluates the anti-angiogenic potential of depudecin.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile saline

-

Depudecin solution

-

Thermostable, non-toxic carrier (e.g., methylcellulose (B11928114) disc)

-

Stereomicroscope

-

Ethanol (70%)

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C with high humidity for 3 days.

-

Windowing: On day 3, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Application of Depudecin: Prepare sterile discs containing a known amount of depudecin (e.g., in the nanogram range). Place a disc onto the CAM of each embryo. Use a disc with the vehicle as a control.

-

Re-incubation: Seal the window and re-incubate the eggs for an additional 48-72 hours.

-

Observation and Quantification: Open the eggs and observe the CAM under a stereomicroscope. The anti-angiogenic effect is determined by the reduction in the number and length of blood vessels within the area of the disc compared to the control. This can be quantified by image analysis software.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the core logical and experimental workflows described in this guide.

Caption: Workflow of the discovery and initial screening of depudecin.

Caption: Signaling pathway of depudecin-mediated HDAC inhibition.

Conclusion

The early research on depudecin laid the groundwork for its recognition as a significant natural product with potent biological activity. Its discovery through a phenotype-based screening approach and the subsequent elucidation of its mechanism of action as an HDAC inhibitor highlight a successful paradigm in drug discovery. The initial quantitative data and the experimental protocols established for its study continue to be relevant for researchers investigating epigenetic modulators and developing novel therapeutic strategies. This guide serves as a detailed repository of this foundational knowledge, empowering further scientific exploration in this field.

References

- 1. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. Metabolite diversity in the plant pathogen Alternaria brassicicola: factors affecting production of brassicicolin A, depudecin, phomapyrone A and other metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Depudecin: A Technical Guide to a Polyketide Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depudecin (B143755), a unique eleven-carbon linear polyketide natural product, has emerged as a significant molecule of interest in the field of epigenetics and cancer research.[1] Originally isolated from the fungus Alternaria brassicicola, Depudecin's primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression.[2][3] This technical guide provides a comprehensive overview of Depudecin, from its biosynthesis and mechanism of action to detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Depudecin was first identified through its remarkable ability to induce morphological reversion in oncogene-transformed cells, causing them to revert from a rounded, cancerous phenotype to the flattened morphology of normal cells.[4][5] This effect is attributed to its activity as an inhibitor of histone deacetylases, placing it in a class of compounds with significant therapeutic potential.[2][6] Structurally, Depudecin is characterized by an eleven-carbon chain featuring two epoxide rings and six stereogenic centers, a unique architecture among HDAC inhibitors.[1]

Biosynthesis of Depudecin

Depudecin is a secondary metabolite produced by the fungus Alternaria brassicicola.[2] Its biosynthesis is orchestrated by a dedicated six-gene cluster, designated as the 'DEP' cluster.[3][7] The core of this biosynthetic pathway is a polyketide synthase (PKS) that assembles the carbon backbone of the molecule.

The Depudecin Gene Cluster

The 'DEP' gene cluster consists of six genes, DEP1 through DEP6, which are co-regulated and essential for the production of Depudecin.[7] The functions of the proteins encoded by these genes have been predicted and, in some cases, experimentally verified.[3]

| Gene | Predicted Protein Function |

| DEP1 | Protein of unknown function |

| DEP2 | Monooxygenase |

| DEP3 | Major Facilitator Superfamily (MFS) transporter |

| DEP4 | Monooxygenase |

| DEP5 | Polyketide Synthase (PKS) |

| DEP6 | Transcription factor |

Table 1: Genes and their predicted functions in the Depudecin biosynthetic cluster.[3][7]

Biosynthetic Pathway

The biosynthesis of Depudecin is a multi-step process initiated by the PKS encoded by DEP5. The subsequent modifications of the polyketide chain are carried out by tailoring enzymes, including monooxygenases responsible for the formation of the characteristic epoxide rings. The transcription factor DEP6 regulates the expression of the other genes within the cluster.

References

- 1. Depudecin | C11H16O4 | CID 16219259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Biosynthesis and role in virulence of the histone deacetylase inhibitor depudecin from Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Depudecin induces morphological reversion of transformed fibroblasts via the inhibition of histone deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Depudecin makes a debut - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

Depudecin: Unveiling Biological Activities Beyond Histone Deacetylase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction